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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methyl-1-phenyl-1-butanol, a secondary benzylic alcohol, represents a class of organic

molecules—aryl alkyl alcohols—that are of significant interest in medicinal chemistry and drug

discovery. The incorporation of both an aromatic phenyl group and a branched alkyl chain

imparts a unique combination of lipophilicity and structural complexity, making it a valuable

scaffold and synthetic intermediate. While its primary documented application lies within the

fragrance and flavor industry, its structural motifs are prevalent in a wide array of

pharmacologically active compounds.[1][2] This guide provides a comprehensive technical

overview of 2-Methyl-1-phenyl-1-butanol, including its chemical and physical properties,

synthesis, analytical methods, and toxicological profile, to support its potential application in

research and development.

Chemical and Physical Properties
2-Methyl-1-phenyl-1-butanol, with the CAS number 3968-86-3, is characterized by the

following properties:[3][4][5]
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Property Value Source

CAS Number 3968-86-3 [3]

Molecular Formula C₁₁H₁₆O [3]

Molecular Weight 164.24 g/mol [3]

IUPAC Name 2-methyl-1-phenylbutan-1-ol [5]

Boiling Point 233.9 °C at 760 mmHg [1]

Density 0.963 g/cm³ [1]

LogP 2.76610 [1]

Refractive Index 1.512 [1]

Synthesis of 2-Methyl-1-phenyl-1-butanol
The most common and efficient method for the synthesis of 2-Methyl-1-phenyl-1-butanol is
through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the

nucleophilic addition of a Grignard reagent to a carbonyl compound.[4]

Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary Grignard synthesis routes:
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Caption: Retrosynthetic analysis of 2-Methyl-1-phenyl-1-butanol via Grignard reaction.

Experimental Protocol: Grignard Synthesis (Route A)
This protocol details the synthesis using benzaldehyde and sec-butylmagnesium bromide.

Materials:

Magnesium turnings

Anhydrous diethyl ether or THF

2-Bromobutane

Benzaldehyde

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Iodine crystal (as initiator)
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Procedure:

Preparation of the Grignard Reagent:

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel,

and a nitrogen inlet, place magnesium turnings.

Add a small crystal of iodine.

Add a small amount of a solution of 2-bromobutane in anhydrous diethyl ether to the flask.

Once the reaction initiates (indicated by heat evolution and disappearance of the iodine

color), add the remaining 2-bromobutane solution dropwise at a rate that maintains a

gentle reflux.

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete formation of the Grignard reagent.

Reaction with Benzaldehyde:

Cool the Grignard reagent solution to 0 °C using an ice bath.

Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping

funnel with vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Work-up and Purification:

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of

saturated aqueous NH₄Cl solution.

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the drying agent and remove the solvent under reduced pressure to obtain the crude

product.

Purify the crude 2-Methyl-1-phenyl-1-butanol by vacuum distillation or flash column

chromatography.
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Start: Materials Preparation

Prepare Grignard Reagent
(sec-Butylmagnesium bromide)
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React with Benzaldehyde at 0°C

Cool to 0°C
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After 1-2h stirring

Separate and Extract
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Solvent removal

Product:
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Caption: Workflow for the Grignard synthesis of 2-Methyl-1-phenyl-1-butanol.
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Spectroscopic Data
Characterization of 2-Methyl-1-phenyl-1-butanol relies on standard spectroscopic techniques.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is available in the NIST

WebBook.[6] Key fragmentation patterns would include the loss of water, and cleavage of the

alkyl chain.

Infrared Spectroscopy (IR): The gas-phase IR spectrum is also available from the NIST

WebBook.[5] A prominent feature is a broad absorption band in the region of 3200-3600

cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned

spectrum is not readily accessible, predicted ¹H and ¹³C NMR spectra can be found on

platforms like Guidechem.[1] The ¹H NMR spectrum would be expected to show signals for

the aromatic protons, the carbinol proton (CH-OH), and the protons of the sec-butyl group.

The ¹³C NMR spectrum would display distinct signals for the aromatic carbons, the carbinol

carbon, and the four carbons of the sec-butyl group.

Analytical Methods
For the quantitative analysis and quality control of 2-Methyl-1-phenyl-1-butanol, several

analytical techniques are suitable. The choice of method will depend on the sample matrix,

required sensitivity, and available instrumentation.
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Analytical Technique Principle Key Considerations

Gas Chromatography (GC)

Separation based on volatility

and interaction with a

stationary phase.

Excellent for volatile

compounds. Can be coupled

with a Flame Ionization

Detector (FID) for

quantification or a Mass

Spectrometer (MS) for

identification and

quantification.

High-Performance Liquid

Chromatography (HPLC)

Separation based on polarity

and interaction with a

stationary phase.

Suitable for less volatile

compounds or as an

alternative to GC. Requires a

UV detector as the phenyl

group provides a

chromophore.

Quantitative NMR (qNMR)

Signal intensity is directly

proportional to the number of

nuclei.

A primary ratio method that

does not require a calibration

curve with an identical

standard, but uses a certified

internal standard.

Example GC-MS Method Development
Objective: To develop a method for the identification and quantification of 2-Methyl-1-phenyl-1-
butanol in a reaction mixture.

Protocol:

Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g.,

dichloromethane or ethyl acetate). Add an internal standard (e.g., dodecane) of known

concentration.

GC-MS Parameters:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher

temperature (e.g., 280 °C) to ensure elution of all components.

Carrier Gas: Helium at a constant flow rate.

MS Detector: Operate in full scan mode for initial identification and then in selected ion

monitoring (SIM) mode for enhanced sensitivity in quantification.

Data Analysis:

Identify the peak for 2-Methyl-1-phenyl-1-butanol by its retention time and mass

spectrum.

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the

peak area of the internal standard against the concentration of the analyte for a series of

standards.

Quantify the analyte in the sample using this calibration curve.

Pharmacology and Toxicology
Specific pharmacological studies on 2-Methyl-1-phenyl-1-butanol are not widely reported in

the scientific literature. However, as a member of the aryl alkyl alcohol class, its potential

biological activities and toxicological profile can be inferred from related compounds.[2]

Metabolic Pathways
Aryl alkyl alcohols undergo phase I and phase II metabolism.[7]

Phase I Metabolism: The alkyl portion of the molecule is susceptible to oxidation by

cytochrome P450 enzymes, leading to the formation of more polar hydroxylated metabolites.

The benzylic position is also a potential site of oxidation.

Phase II Metabolism: The hydroxyl group of the parent compound and any phase I

metabolites can be conjugated with glucuronic acid to form water-soluble glucuronides,

which are then excreted.
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Caption: Generalized metabolic pathway for aryl alkyl alcohols.

Toxicological Profile
The aryl alkyl alcohol class of compounds generally exhibits low acute oral and dermal toxicity.

[2] They are not typically found to be mutagenic or carcinogenic.[2] At high concentrations, they

can be skin and eye irritants.[8] The primary concern for some members of this class is skin

sensitization, though this is not a universal property for all aryl alkyl alcohols.[2] Given the lack

of specific data for 2-Methyl-1-phenyl-1-butanol, appropriate safety precautions for a

laboratory chemical should be observed, including the use of personal protective equipment.

Applications and Future Perspectives
While currently utilized in the fragrance industry, the structure of 2-Methyl-1-phenyl-1-butanol
holds potential for broader applications in drug discovery and development.[1] The aryl alkyl

alcohol motif is a key pharmacophore in many centrally acting drugs. The specific

stereochemistry and branching of the alkyl group can significantly influence receptor binding

and pharmacokinetic properties.

Future research could explore:

Derivatization: The hydroxyl group provides a convenient handle for further chemical

modification to generate libraries of related compounds for biological screening.

Asymmetric Synthesis: The chiral center at the carbinol carbon offers the opportunity for

stereoselective synthesis of the (R) and (S) enantiomers, which may exhibit different

pharmacological activities.
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Biological Screening: Evaluation of 2-Methyl-1-phenyl-1-butanol and its derivatives in a

range of biological assays could uncover novel therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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